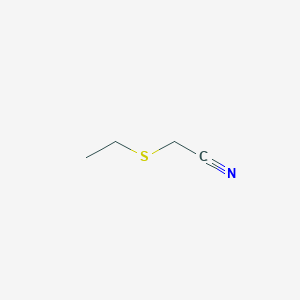

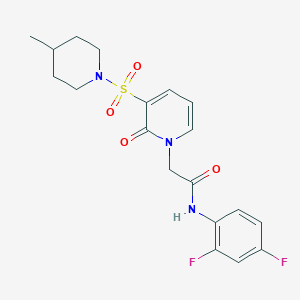

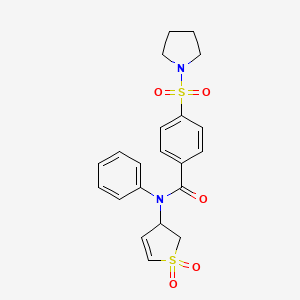

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

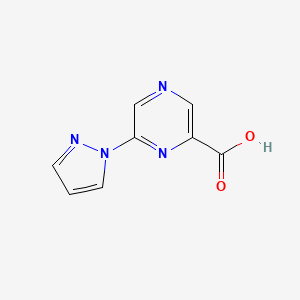

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their applications in medicinal chemistry. Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate is a compound that belongs to this class, and its structural analogs have been synthesized and characterized in various studies. These compounds often exhibit interesting biological activities, such as fungicidal properties and plant growth regulation , as well as potential molluscicidal activity .

Synthesis Analysis

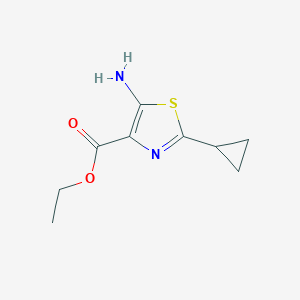

The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate and its metal complexes were synthesized and characterized, suggesting coordination via nitrogen and oxygen atoms . Another study reported the facile one-pot synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, demonstrating the versatility of thiazole synthesis . These methods often involve cyclization reactions and the use of catalysts or reagents such as anhydrous potassium phosphate in DMF .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal system, space group, and molecular packing . For example, the crystal structure of a related compound, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was determined to be monoclinic with space group P21/c . Hirshfeld surface analysis and quantum chemical computations, including DFT calculations, are also employed to understand the intermolecular interactions and electronic properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different substituents and functional groups. Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates have been reported, showcasing the reactivity of the thiazole ring . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives illustrates the potential for creating a diverse array of thiazole-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystallographic studies provide insights into the density and molecular dimensions of these compounds . Spectroscopic techniques, including IR, NMR, and mass spectrometry, are commonly used to corroborate the structures and understand the functional groups present in these molecules .

科学的研究の応用

1. Synthesis and Structural Studies Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate and its derivatives are explored in the field of organic synthesis and crystallography. For instance, Albreht et al. (2009) discuss the transformation of ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Lynch and Mcclenaghan (2004) examined the structure of related thiazole carboxylates, demonstrating their importance in understanding molecular interactions and crystal structures (Lynch & Mcclenaghan, 2004).

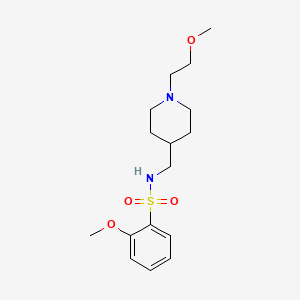

2. Chemical Synthesis and Modifications Research has also focused on developing novel synthesis methods and modifications of thiazole carboxylates. Baker and Williams (2003) explored the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated methods, highlighting innovative approaches in chemical synthesis (Baker & Williams, 2003). Moreover, Desai, Bhatt, and Joshi (2019) conducted studies on the synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate for antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

3. Biological and Medicinal Applications Significant research has been conducted on the biological and medicinal applications of thiazole carboxylates. For example, Mohamed (2021) synthesized various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives for potential medicinal applications (Mohamed, 2021). Additionally, Raviprabha and Bhat (2019) studied the inhibition effects of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate on the corrosion of alloys, indicating its potential in material science and engineering (Raviprabha & Bhat, 2019).

特性

IUPAC Name |

ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNUIZYBYAWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)

![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)

![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)

![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)